molecular formula C38H76NO8P B12089084 (3-Hexadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(3-Hexadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12089084
M. Wt: 706.0 g/mol
InChI Key: UIXXHROAQSBBOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and myristic acid. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct positioning of the fatty acids on the glycerol backbone .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or acids for hydrolysis. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids and free fatty acids, which have various biological and industrial applications .

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to the membranes it forms. This makes it particularly useful in the study of membrane dynamics and the development of drug delivery systems .

Properties

Molecular Formula

C38H76NO8P

Molecular Weight

706.0 g/mol

IUPAC Name

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3

InChI Key

UIXXHROAQSBBOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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